N-[1-(7-Methoxyisoquinolin-1-yl)ethyl]prop-2-enamide
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Overview
Description
N-[1-(7-Methoxyisoquinolin-1-yl)ethyl]prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a methoxyisoquinoline moiety and a prop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(7-Methoxyisoquinolin-1-yl)ethyl]prop-2-enamide typically involves the condensation of 7-methoxyisoquinoline with an appropriate amide precursor. One common method includes the reaction of 7-methoxyisoquinoline with an acyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(7-Methoxyisoquinolin-1-yl)ethyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide group, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[1-(7-Methoxyisoquinolin-1-yl)ethyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of N-[1-(7-Methoxyisoquinolin-1-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biological processes .
Comparison with Similar Compounds
Similar Compounds
- N-(7-Methoxyisoquinolin-1-yl)acetamide
- N-(7-Methoxyisoquinolin-1-yl)propionamide
- N-(7-Methoxyisoquinolin-1-yl)butyramide
Uniqueness
N-[1-(7-Methoxyisoquinolin-1-yl)ethyl]prop-2-enamide stands out due to its unique structural features, which confer distinct chemical reactivity and biological activity. Its methoxyisoquinoline moiety is particularly significant, as it imparts specific electronic and steric properties that influence its interactions with other molecules .
Properties
IUPAC Name |
N-[1-(7-methoxyisoquinolin-1-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-4-14(18)17-10(2)15-13-9-12(19-3)6-5-11(13)7-8-16-15/h4-10H,1H2,2-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGYBDRMTJIQGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC2=C1C=C(C=C2)OC)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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